2,4-Difluorobenzoyl isothiocyanate
Overview
Description
2,4-Difluorobenzoyl isothiocyanate is an organic compound frequently employed in synthetic chemistry as a versatile building block for constructing various heterocyclic compounds. It belongs to the class of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorobenzoyl isothiocyanate typically involves the reaction of 2,4-difluoroaniline with thiophosgene under controlled conditions. The reaction proceeds as follows:
Starting Material: 2,4-difluoroaniline.
Reagent: Thiophosgene.
Solvent: Anhydrous dichloromethane.
Temperature: Room temperature.
Reaction Time: Several hours.
The reaction yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorobenzoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thiourea and carbamate derivatives.
Hydrolysis: Susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2,4-difluorobenzoic acid and thiocyanate ions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols.
Solvents: Dichloromethane, tetrahydrofuran.
Conditions: Room temperature to mild heating.
Major Products
Thiourea Derivatives: Formed from reactions with amines.
Carbamate Derivatives: Formed from reactions with alcohols.
2,4-Difluorobenzoic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
2,4-Difluorobenzoyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzoyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is an electrophilic center that can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its antimicrobial and anticancer activities, as it can modify proteins and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Known for its use in amino acid sequencing.
Allyl isothiocyanate: Found in mustard oil, with antimicrobial properties.
Benzyl isothiocyanate: Studied for its anticancer properties.
Uniqueness
2,4-Difluorobenzoyl isothiocyanate is unique due to the presence of fluorine atoms, which can enhance its reactivity and biological activity compared to non-fluorinated isothiocyanates. The fluorine atoms can also influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
2,4-difluorobenzoyl isothiocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NOS/c9-5-1-2-6(7(10)3-5)8(12)11-4-13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFDJASHPGESKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547444 | |
Record name | 2,4-Difluorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105534-76-7 | |
Record name | 2,4-Difluorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorobenzoyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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